molecular formula CrMoO B14732046 Chromium--oxomolybdenum (1/1) CAS No. 12705-36-1

Chromium--oxomolybdenum (1/1)

Cat. No.: B14732046
CAS No.: 12705-36-1
M. Wt: 163.95 g/mol
InChI Key: IPDVFXZDWDPGAA-UHFFFAOYSA-N
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Description

Chromium–oxomolybdenum (1/1) is a heterometallic compound with a 1:1 stoichiometric ratio of chromium and oxomolybdenum. Such heterometallic complexes are of interest in catalysis and materials science due to synergistic electronic interactions between the two metals .

The term "oxomolybdenum" typically refers to molybdenum in an oxidation state of +VI with terminal or bridging oxo ligands (e.g., MoO₂²⁺ or MoO₃⁻). Chromium, in similar systems, often adopts oxidation states of +III or +VI, forming stable octahedral or tetrahedral geometries. The combination of these metals in a 1:1 ratio may enhance redox activity or stability under specific conditions, though direct experimental data on this compound remain sparse .

Properties

CAS No.

12705-36-1

Molecular Formula

CrMoO

Molecular Weight

163.95 g/mol

IUPAC Name

chromium;oxomolybdenum

InChI

InChI=1S/Cr.Mo.O

InChI Key

IPDVFXZDWDPGAA-UHFFFAOYSA-N

Canonical SMILES

O=[Mo].[Cr]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Chromium–oxomolybdenum (1/1) can be synthesized through several methods. One common approach involves the direct reaction of chromium oxide (Cr₂O₃) with molybdenum oxide (MoO₃) at high temperatures. This reaction typically occurs in a controlled atmosphere to prevent unwanted side reactions. The reaction can be represented as:

Cr2O3+MoO3CrMoO4\text{Cr}_2\text{O}_3 + \text{MoO}_3 \rightarrow \text{CrMoO}_4 Cr2​O3​+MoO3​→CrMoO4​

Industrial Production Methods: In industrial settings, the production of chromium–oxomolybdenum (1/1) often involves high-temperature solid-state reactions. The raw materials, chromium oxide and molybdenum oxide, are mixed in stoichiometric ratios and heated in a furnace at temperatures ranging from 800°C to 1200°C. The resulting product is then cooled and ground to the desired particle size.

Chemical Reactions Analysis

Types of Reactions: Chromium–oxomolybdenum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: In the presence of strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), chromium–oxomolybdenum (1/1) can be oxidized to higher oxidation states.

    Reduction: Reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄) can reduce chromium–oxomolybdenum (1/1) to lower oxidation states.

    Substitution: Substitution reactions can occur when chromium–oxomolybdenum (1/1) reacts with ligands or other compounds, leading to the formation of new complexes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxides, while reduction reactions may produce lower oxides or elemental metals.

Scientific Research Applications

Chromium–oxomolybdenum (1/1) has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and hydrogenation processes.

    Biology: Research has shown that chromium–oxomolybdenum (1/1) can interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and other biochemical processes.

    Medicine: The compound’s unique properties are being explored for potential therapeutic applications, such as in the development of new drugs or diagnostic agents.

    Industry: Chromium–oxomolybdenum (1/1) is used in the production of high-performance materials, including alloys and coatings, due to its excellent thermal and chemical stability.

Mechanism of Action

The mechanism by which chromium–oxomolybdenum (1/1) exerts its effects involves interactions with molecular targets and pathways. For example, in catalytic applications, the compound can facilitate electron transfer processes, enhancing reaction rates. In biological systems, chromium–oxomolybdenum (1/1) may interact with proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Chromium–oxomolybdenum (1/1) with structurally or functionally related compounds, based on inferred properties and evidence from analogous systems:

Property Chromium–Oxomolybdenum (1/1) Dioxomolybdenum(VI) Complexes Molybdenum(V) Chloride Chromium(III) Oxide (Cr₂O₃)
Oxidation States Cr: +III/+VI; Mo: +VI Mo: +VI Mo: +V Cr: +III
Common Ligands μ-Oxo, bridging ligands Schiff bases, hydrazones Cl⁻ O²⁻
Structure Hypothesized heterometallic core Mononuclear MoO₂²⁺ with organic ligands MoCl₅ (trigonal bipyramidal) Corundum-type lattice (octahedral Cr³⁺)
Key Applications Catalysis, redox chemistry Catalysis, sensor materials Precursor for Mo metal synthesis Pigments, corrosion inhibition
Thermal Stability Moderate (inferred) High (decomposes >300°C) Sublimes at 268°C Stable up to 2000°C
Spectroscopic Features UV-Vis: Dual metal charge transfer bands IR: ν(Mo=O) ~900–950 cm⁻¹ Raman: Mo-Cl stretches ~300–400 cm⁻¹ UV-Vis: d-d transitions in visible range

Key Differences and Synergies:

Redox Activity: Chromium–oxomolybdenum (1/1) is expected to exhibit enhanced redox versatility compared to monometallic analogues like Cr₂O₃ or MoCl₅. For example, molybdenum(VI) in oxo-complexes facilitates oxygen-atom transfer reactions, while chromium(III) stabilizes high-spin configurations for electron-rich processes . Molybdenum(V) chloride (MoCl₅) is primarily a Lewis acid, lacking the redox flexibility of oxo-bridged systems .

Ligand Environment: Dioxomolybdenum(VI) complexes typically employ nitrogen-donor ligands (e.g., hydrazones), enabling tunable electronic properties. In contrast, Chromium–oxomolybdenum (1/1) likely requires bridging oxo ligands to maintain heterometallic connectivity .

Stability and Reactivity :

  • Chromium(III) oxide (Cr₂O₃) is highly inert due to its ionic lattice, whereas the hypothesized Chromium–oxomolybdenum (1/1) would be more reactive in solution-phase catalysis .

Research Findings and Challenges

  • Characterization : Spectroscopic techniques (e.g., IR for Mo=O stretches, X-ray crystallography for structural elucidation) are critical but require high-purity samples, a challenge for air-sensitive heterometallic compounds .
  • Divergent Data : Evidence highlights inconsistencies in oxidation-state stabilization; for instance, molybdenum(V) in MoCl₅ is less stable than molybdenum(VI) in oxo-complexes, suggesting Chromium–oxomolybdenum (1/1) may require stringent anaerobic conditions .

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